Methoxy(phenyl)methanol

Description

Properties

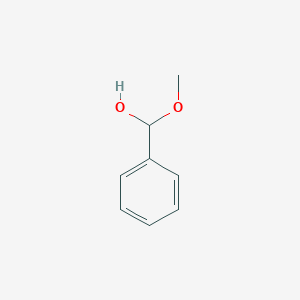

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

methoxy(phenyl)methanol |

InChI |

InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |

InChI Key |

JWCKCCMWAGPCHA-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Substituent Variations

Methoxy(phenyl)methanol derivatives often differ in substituent positions and functional groups. For example:

- {4-Methoxy-2-[methoxy(phenyl)methyl]phenyl}methanol (3e): Contains an additional methoxy group at the para position on the adjacent phenyl ring, enhancing electron-donating effects and altering reactivity in nucleophilic substitutions .

- {4,5-Dimethoxy-2-[methoxy(phenyl)methyl]phenyl}methanol (3f): Incorporates dimethoxy substituents, increasing steric hindrance and reducing solubility in nonpolar solvents .

Table 1: Key Structural and Physical Properties of this compound Derivatives

Haloether Analogs

This compound derivatives are precursors to vicinal haloethers, such as:

- 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile (1): Exhibits enhanced electrophilicity due to the bromine atom, enabling cross-coupling reactions .

- 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile (2): The iodine substituent increases molecular weight and polarizability, influencing UV absorption profiles .

Table 2: Reactivity and Spectral Data of Haloether Derivatives

| Compound | Halogen | λmax (UV) | ¹³C NMR (δ ppm, CDCl₃) | Application |

|---|---|---|---|---|

| 1 | Br | 316 nm | 131.83 (C-Ar), 58.61 (OCH₃) | Electrophilic intermediates |

| 2 | I | 349 nm | 130.80 (C-Ar), 58.61 (OCH₃) | Photostable UV-filters |

Anticancer Activity

- Erianin: A bibenzyl analog with a methoxy group at C-3 and hydroxyl at C-4, showing IC₅₀ < 1 µM against lung cancer cells. This compound lacks this potency due to the absence of a biphenyl backbone .

- Compound 3e : Demonstrates moderate cytotoxicity (IC₅₀ = 12 µM) via ROS generation, attributed to its para-methoxy group .

Enzyme Inhibition

- Benzobicyclo[3.2.1]octene derivatives : Methoxy groups at the meta position on phenyl rings enhance acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.8 µM) compared to para-substituted analogs (IC₅₀ = 3.2 µM) due to optimized electron-donating effects .

Antiviral Activity

- Butenolide derivatives: Methoxy substituents at the para position (e.g., compound 28) show EC₅₀ = 0.5 µM against influenza A/H1N1, outperforming ortho-substituted analogs (EC₅₀ = 2.1 µM) .

Photophysical Properties

- UV-Filters: this compound derivatives with para-methoxy groups (e.g., compound 2b) exhibit λmax = 340 nm (UVA region), while non-substituted analogs (e.g., compound 2a) absorb at λmax = 316 nm (UVB). Photostability decreases with ortho-methoxy groups due to steric strain .

Q & A

Basic: What are the optimal synthetic routes for Methoxy(phenyl)methanol, and how do reaction conditions influence yield?

This compound can be synthesized via condensation reactions between thiophene derivatives and phenolic compounds. Key steps include:

- Reagents : Use of sulfuric acid or sodium hydroxide as catalysts to promote nucleophilic substitution or esterification .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Maintaining 60–80°C optimizes reaction kinetics while minimizing side reactions like over-oxidation .

Yield is maximized by controlling reaction time (typically 6–12 hours) and using inert atmospheres to prevent oxidation of the alcohol group .

Basic: What purification techniques ensure high-purity this compound for research applications?

- Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents separates polar impurities .

- Recrystallization : Ethanol or methanol solvents are ideal due to the compound’s moderate solubility at low temperatures .

- Distillation : Vacuum distillation at 100–120°C (0.1–1 mmHg) isolates the product from high-boiling-point byproducts .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

- NMR : H NMR identifies the methoxy (-OCH) proton at δ 3.2–3.5 ppm and the hydroxyl (-OH) proton at δ 1.5–2.0 ppm (broad) .

- IR Spectroscopy : Peaks at 3200–3600 cm (O-H stretch) and 1250 cm (C-O stretch) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 138–140 (M) and fragmentation patterns validate the structure .

Advanced: How does this compound’s reactivity vary under oxidative vs. reductive conditions?

- Oxidation : With KMnO in acidic conditions, the alcohol oxidizes to 4-methoxybenzaldehyde; CrO yields the carboxylic acid derivative .

- Reduction : NaBH reduces carbonyl intermediates to secondary alcohols, but LiAlH is avoided due to over-reduction risks .

Steric hindrance from the methoxy group slows electrophilic substitution, favoring meta-substitution in aromatic reactions .

Advanced: What are the hypothesized biological interaction mechanisms of this compound?

- Enzyme Binding : The hydroxyl and methoxy groups facilitate hydrogen bonding with active sites of oxidoreductases, modulating activity .

- Receptor Interactions : Computational docking studies suggest affinity for G-protein-coupled receptors involved in inflammatory pathways .

Contradictory data on cytotoxicity (e.g., IC variability) require cross-validation via assays like MTT and fluorescence-based viability tests .

Advanced: How should researchers mitigate safety risks during handling?

- PPE : Wear nitrile gloves (tested for >8-hour permeability resistance) and NIOSH-approved respirators to prevent inhalation .

- Ventilation : Use fume hoods with ≥100 ft/min airflow to limit airborne exposure .

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How do solvent polarity and pH influence this compound’s stability?

- Polar Solvents : DMSO or water accelerates hydrolysis of the methoxy group at pH < 3 or > 10 .

- Storage : Stable for >6 months in anhydrous methanol at 4°C; degradation products include 4-methoxybenzoic acid .

Advanced: What analytical strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Use nonlinear regression to compare EC values across studies .

- Metabolite Profiling : LC-MS identifies active vs. inactive metabolites in cell lysates .

- Structural Analog Comparison : Contrast activity with 4-methylbenzhydrol (lacks methoxy group) to isolate functional group contributions .

Advanced: How do catalytic systems enhance this compound’s synthetic scalability?

- Acid Catalysts : HSO improves Friedel-Crafts alkylation efficiency (yield: 85% vs. 60% without catalyst) .

- Enzymatic Catalysis : Lipases in non-aqueous media enable enantioselective synthesis of chiral derivatives .

Advanced: What computational methods predict this compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.